molecular formula C14H23NO2 B8615128 6-(4-Methoxybenzylamino)hexan-3-ol CAS No. 303752-04-7

6-(4-Methoxybenzylamino)hexan-3-ol

Cat. No.: B8615128
CAS No.: 303752-04-7
M. Wt: 237.34 g/mol
InChI Key: NJUZJNDBWPMRKY-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzylamino)hexan-3-ol is a secondary amine-alcohol derivative featuring a six-carbon aliphatic chain with a hydroxyl group at position 3 and a 4-methoxybenzylamino group at position 4. Its synthesis involves alkylation and purification steps, as described in a 1996 patent by Pfizer, where the compound was prepared in a 500-gallon reactor using ethyl acetate as a solvent . Key properties include:

  • Molecular formula: C₁₄H₂₃NO₂ (inferred from GC-MS m/z 237 [M⁺]) .
  • NMR profile: Aromatic protons (δ 7.21 and 6.83 ppm), methoxy group (δ 3.78 ppm), and signals for the aminohexanol chain (δ 3.69–1.45 ppm) .
  • Applications: Primarily serves as an intermediate in organic synthesis, particularly for heterocyclic compounds like pyrazolopyridinones .

Properties

CAS No.

303752-04-7

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methylamino]hexan-3-ol

InChI

InChI=1S/C14H23NO2/c1-3-13(16)5-4-10-15-11-12-6-8-14(17-2)9-7-12/h6-9,13,15-16H,3-5,10-11H2,1-2H3

InChI Key

NJUZJNDBWPMRKY-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCNCC1=CC=C(C=C1)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Polarity and Solubility: The hydroxyl and amine groups in 6-(4-Methoxybenzylamino)hexan-3-ol enhance its polarity compared to alkoxy-substituted anilines (e.g., 4-(hexyloxy)benzenamine) . However, it is less polar than boronic acid derivatives (e.g., pyridine-3-boronic acid), which exhibit strong hydrogen-bonding capacity . The hexenoic acid derivative has higher solubility in organic solvents (e.g., CH₂Cl₂) due to its ester and ether functionalities.

Reactivity: The aliphatic chain in this compound allows nucleophilic reactions at the amine or hydroxyl sites, making it versatile for further functionalization .

Biological Relevance: Boronic acid derivatives (e.g., pyridine-3-boronic acid) are valued in drug discovery for their reversible covalent interactions with biological targets .

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